![molecular formula C13H12ClNO2S2 B5807354 O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as CI-994, is a small molecule inhibitor that has shown potential in the treatment of various cancers. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-tumor effects by inducing cell cycle arrest, differentiation, and apoptosis.
作用机制
The mechanism of action of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDACs, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis. Additionally, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to inhibit the activity of other enzymes, such as DNA methyltransferases and heat shock protein 90, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has also been found to modulate the immune system, promoting the differentiation and activation of immune cells that can target and kill cancer cells.
实验室实验的优点和局限性
One advantage of using O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate in lab experiments is its potency and specificity for HDAC inhibition. It has been found to be more potent than other HDAC inhibitors, such as vorinostat and romidepsin, and has a unique selectivity profile for different HDAC isoforms. However, one limitation of using O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate in lab experiments is its poor solubility in water, which can make it difficult to administer to cells or animals in vivo.
未来方向
There are several future directions for the research and development of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate. One area of interest is the identification of biomarkers that can predict response to O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate treatment, which can help to select patients who are most likely to benefit from this therapy. Another direction is the optimization of the synthesis method to improve the yield and purity of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, which can facilitate its use in clinical trials. Additionally, there is ongoing research to develop novel HDAC inhibitors that can overcome the limitations of current inhibitors, such as poor solubility and toxicity.
合成方法
The synthesis of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with isopropylamine followed by the addition of thiourea. The resulting product is purified by crystallization to obtain O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate as a white solid. The overall yield of this synthesis is around 40%.
科学研究应用
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer. It has been shown to have potent anti-tumor effects both in vitro and in vivo, and has been found to synergize with other anti-cancer agents, such as chemotherapeutic drugs and radiation therapy.
属性
IUPAC Name |
O-propan-2-yl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-7(2)17-13(18)15-12(16)11-10(14)8-5-3-4-6-9(8)19-11/h3-7H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJDSYKFLSKBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-benzo(B)thiophene-2-carbonyl)-thiocarbamic acid O-isopropyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

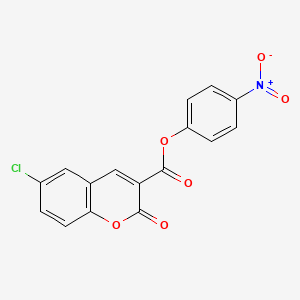
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
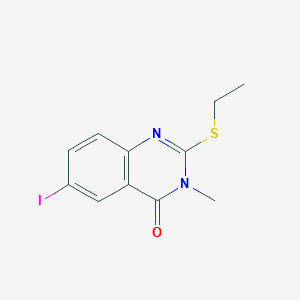

![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
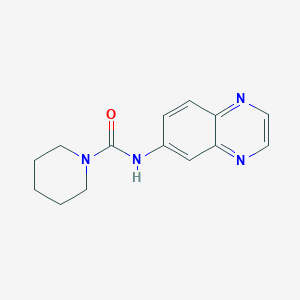
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)
![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
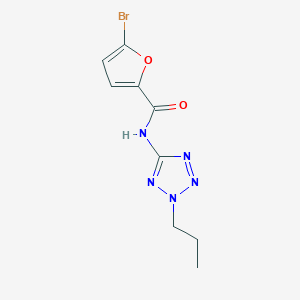
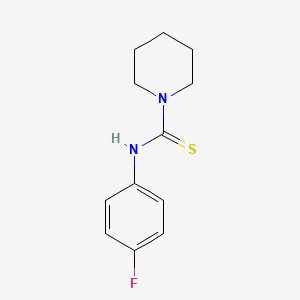
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)